2,7-Dibromocycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromocycloheptanone is an organic compound with the molecular formula C7H10Br2O. It is a brominated derivative of cycloheptanone and is known for its unique chemical properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dibromocycloheptanone can be synthesized through the bromination of cycloheptanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the 2 and 7 positions of the cycloheptanone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromocycloheptanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form cycloheptanone or other derivatives.
Cycloaddition Reactions: It can participate in [4 + 3] cycloaddition reactions with furans to form complex cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cycloaddition Reactions: Often carried out in the presence of Lewis acids such as iron(III) chloride (FeCl3) to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated or aminated cycloheptanone derivatives.
Reduction Reactions: Formation of cycloheptanone.
Cycloaddition Reactions: Formation of 12-oxatricyclo-[4.4.1.1(2,5)]-dodec-3-en-11-one adducts.
Scientific Research Applications
2,7-Dibromocycloheptanone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including plant growth regulation.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dibromocycloheptanone involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl group more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 2,6-Dibromocycloheptanone
- 2,5-Dibromocycloheptanone
- 2,4-Dibromocycloheptanone
Comparison: 2,7-Dibromocycloheptanone is unique due to the specific positioning of the bromine atoms at the 2 and 7 positions, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
17346-17-7 |
---|---|
Molecular Formula |
C7H10Br2O |
Molecular Weight |
269.96 g/mol |
IUPAC Name |
2,7-dibromocycloheptan-1-one |
InChI |
InChI=1S/C7H10Br2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2 |
InChI Key |
PAMIRPDGXRSPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.